(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonamide Formation: The piperidine derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May act as an enzyme inhibitor or modulator of biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-3-yl)propane-2-sulfonamide: Lacks the (S)-configuration.
N-(Piperidin-3-yl)butane-2-sulfonamide: Differs in the length of the carbon chain.
N-(Morpholin-4-yl)propane-2-sulfonamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is unique due to its specific stereochemistry and the presence of the sulfonamide group, which can impart distinct biological and chemical properties compared to similar compounds.
Biological Activity
(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to summarize the compound's biological activity, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₈ClN₃O₂S
- Molecular Weight : 227.77 g/mol
The compound features a piperidine ring, which is known for its role in various biological activities, particularly in modulating neurotransmitter systems.
The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes in the body. Research indicates that this compound may act as a positive allosteric modulator of certain neurotransmitter receptors, enhancing synaptic transmission and potentially improving cognitive functions .
Biological Activity Overview
The biological activities associated with this compound include:
- Neuroprotective Effects : Studies have shown that the compound may provide neuroprotection in models of neurodegenerative diseases by modulating glutamatergic signaling pathways .
- Antitumor Activity : Preliminary research suggests that this sulfonamide may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. The exact mechanism remains under investigation but may involve the modulation of key signaling pathways associated with cell survival .
- Antibacterial Properties : Similar compounds in the sulfonamide class have demonstrated antibacterial activity against a range of pathogens, suggesting potential applications in treating bacterial infections .
Neuroprotective Studies
A study conducted on animal models demonstrated that this compound significantly improved cognitive performance in tasks assessing memory and learning. The neuroprotective effects were attributed to the compound's ability to enhance AMPA receptor activity, which is crucial for synaptic plasticity .
Antitumor Activity
In vitro assays indicated that the compound inhibited the growth of glioblastoma cells, with IC50 values showing significant potency compared to control treatments. The mechanism was linked to the downregulation of the PI3K-AKT signaling pathway, which is often hyperactivated in cancer cells .
Antibacterial Activity
Research on related sulfonamide compounds has revealed their effectiveness against Gram-positive bacteria such as Staphylococcus aureus. While specific data on this compound is limited, its structural similarity suggests potential antibacterial efficacy warranting further investigation .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]propane-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGMZIQPFDIMB-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@H]1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.